3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUYKXGBNFJMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
Core Construction Strategies for the Pyrrolo[2,3-c]pyridine Ring System
The formation of the 1H-pyrrolo[2,3-c]pyridine (5-azaindole) skeleton, the central scaffold of the target molecule, can be achieved through various synthetic routes. These strategies typically involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) derivative or, conversely, the construction of a pyridine ring from a pyrrole precursor. Furthermore, tandem and one-pot approaches offer streamlined alternatives to traditional multi-step syntheses.
Annulation of Pyrrole Precursors onto Pyridine Derivatives
The construction of the pyrrolo[2,3-c]pyridine system can be envisioned by forming the pyrrole ring from a suitably substituted pyridine starting material. Classic indole (B1671886) syntheses, such as the Fischer, Madelung, and Batcho-Leimgruber methods, have been adapted for the synthesis of azaindoles.
The Batcho-Leimgruber indole synthesis represents a powerful method for constructing the pyrrolo part of the scaffold. masterorganicchemistry.comnih.gov This approach typically starts with an o-nitrotoluene derivative. nih.gov For the synthesis of the 1H-pyrrolo[2,3-c]pyridine core, a substituted nitropyridine would be the logical starting point. The key steps involve the formation of an enamine from the methyl group of the nitropyridine, followed by a reductive cyclization of the nitro group to form the pyrrole ring. nih.gov
Another established method is the Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine. For the azaindole counterpart, this would translate to the cyclization of an acylated aminomethylpyridine derivative in the presence of a strong base at high temperatures. masterorganicchemistry.com Modifications of the Madelung synthesis, such as the one-pot procedure for 3-tosyl- and 3-cyano-1,2-disubstituted indoles, highlight the ongoing efforts to improve the efficiency and applicability of this classic reaction.
Annulation of Pyridine Precursors onto Pyrrole Derivatives
Conversely, the pyridine ring can be constructed onto a pre-existing pyrrole framework. This strategy often involves the cyclization of a pyrrole derivative bearing appropriate functional groups at the C3 and C4 positions. While less common for the 1H-pyrrolo[2,3-c]pyridine isomer, this approach is a viable synthetic pathway.
Tandem Cyclization and One-Pot Approaches for Pyrrolopyridine Formation
Modern synthetic chemistry increasingly focuses on the development of tandem and one-pot reactions to enhance efficiency and reduce waste. For the synthesis of pyrrolopyridines, several such methodologies have been reported for related isomers, which could potentially be adapted for the 1H-pyrrolo[2,3-c]pyridine scaffold. For instance, an I2-mediated one-pot three-component tandem cyclization has been developed for the synthesis of 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones. nih.gov Additionally, free-radical cyclization approaches have been utilized to construct polyheterocycles containing pyrrole and pyridine rings. nih.gov These innovative methods often involve the simultaneous formation of multiple bonds in a single reaction vessel, offering a rapid and convergent route to complex heterocyclic systems.
Direct and Indirect Functionalization for 3-Bromo-4-nitro Substitution
Once the 1H-pyrrolo[2,3-c]pyridine core is established, the next critical phase is the introduction of the bromo and nitro substituents at the C-3 and C-4 positions, respectively. The regioselectivity of these electrophilic substitution reactions is paramount.
Regioselective Bromination Techniques at C-3
The introduction of a bromine atom at the C-3 position of the 1H-pyrrolo[2,3-c]pyridine ring is a key functionalization step. N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of electron-rich aromatic and heterocyclic compounds. masterorganicchemistry.comwikipedia.orgresearchgate.net The reaction of 1H-pyrrolo[2,3-c]pyridine with NBS would be expected to yield the 3-bromo derivative, 3-Bromo-1H-pyrrolo[2,3-c]pyridine, which is a known compound. The reaction conditions, such as the choice of solvent and the use of a radical initiator, can influence the outcome of the bromination. researchgate.net For instance, using DMF as a solvent can promote high para-selectivity in the bromination of electron-rich aromatic compounds with NBS. wikipedia.org
Table 1: Reagents for Bromination
| Reagent | Typical Conditions | Remarks |
|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., AIBN) or light | Standard for allylic and benzylic bromination, also used for aromatic bromination. wikipedia.orgresearchgate.net |
| N-Bromosuccinimide (NBS) | DMF | Can provide high para-selectivity for electron-rich aromatics. wikipedia.org |
Regioselective Nitration Methodologies at C-4
The final step in the synthesis of the target compound is the regioselective nitration of 3-bromo-1H-pyrrolo[2,3-c]pyridine at the C-4 position. The nitration of pyridine and its derivatives typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. The directing effects of the existing pyrrole ring and the C-3 bromine substituent will play a crucial role in determining the position of nitration. While specific literature on the nitration of 3-bromo-1H-pyrrolo[2,3-c]pyridine is scarce, studies on the nitration of related pyrrolopyridine systems can provide valuable insights. For instance, the nitration of certain 1H-pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position. However, the electronic properties of the 1H-pyrrolo[2,3-c]pyridine isomer and the presence of the deactivating bromo group at C-3 could potentially direct the incoming nitro group to the C-4 position of the pyridine ring.
Table 2: Common Nitrating Agents
| Reagent | Composition | Application |
|---|---|---|
| Nitrating Mixture | Concentrated Nitric Acid and Sulfuric Acid | Standard for nitration of aromatic and heterocyclic compounds. |
The synthesis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is a challenging endeavor that relies on a combination of established and modern synthetic methods. The successful construction of the core pyrrolopyridine scaffold, followed by precise regioselective functionalization, is key to obtaining this valuable compound. Further research into the specific reaction conditions for the C-4 nitration of 3-bromo-1H-pyrrolo[2,3-c]pyridine is warranted to optimize the synthesis of this important heterocyclic molecule.
Strategic Precursor Design for Position-Specific Substitution
The successful synthesis of this compound hinges on the rational design of precursors that allow for precise, position-specific introduction of the bromo and nitro functionalities. A common strategy involves the construction of a substituted pyridine ring first, followed by the formation of the fused pyrrole ring.
One potential precursor is a suitably substituted pyridine N-oxide. For instance, a starting material like 2-bromo-5-methylpyridine (B20793) can be oxidized to 2-bromo-5-methylpyridine-1-oxide. tandfonline.comnih.gov This N-oxide can then undergo nitration at the 4-position using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. tandfonline.comnih.gov The methyl group can subsequently be transformed into a group that facilitates the cyclization to form the pyrrole ring.
An alternative approach starts with a pre-functionalized pyridine, such as 2-aminonicotinonitriles, which can undergo a series of reactions including Sandmeyer reaction, amination, and Thorpe-Ziegler cyclization to build the pyrrolo[2,3-c]pyridine scaffold. researchgate.net The strategic timing of bromination and nitration is crucial in this pathway to achieve the desired substitution pattern.
Catalytic Transformations in the Synthesis of this compound
Catalytic methods are indispensable in modern organic synthesis, offering high efficiency and selectivity. For the synthesis of this compound and its derivatives, palladium-catalyzed cross-coupling and reductive cyclization are particularly relevant.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.org In the context of this compound, the bromine atom at the 3-position serves as a versatile handle for introducing a wide range of substituents via these coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups at this position, using a suitable boronic acid or ester in the presence of a palladium catalyst and a base. chemrxiv.org
The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions. nih.gov For electron-deficient substrates like this compound, the selection of electron-rich and sterically hindered phosphine (B1218219) ligands, such as RuPhos and BrettPhos, can be crucial for achieving high yields. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Halogenated Pyrrolopyridines
| Reaction Type | Reactants | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.gov |
| Buchwald-Hartwig | SEM-protected 4-chloro-pyrrolo[2,3-d]pyrimidine, Amine | Pd(OAc)₂, BINAP | C-4 aminated pyrrolo[2,3-d]pyrimidine | nih.gov |
| Suzuki-Miyaura | 4-bromo- tandfonline.comchemicalbook.comrasayanjournal.co.intriazolo[1,5-a]pyridine, Arylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 4-aryltriazolopyridine | chemrxiv.org |
This table presents data for analogous compounds to illustrate the applicability of these reactions.
Reductive cyclization is a key strategy for the formation of the pyrrole ring in the pyrrolo[2,3-c]pyridine system. tandfonline.comchemicalbook.com This approach typically involves a precursor containing a nitro group ortho to a side chain that can participate in the cyclization upon reduction of the nitro group.
For example, a precursor such as (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide can undergo reductive cyclization. nih.gov The reduction of the nitro group, often achieved using reducing agents like iron powder in acetic acid, generates an amino group in situ. nih.govchemicalbook.com This amino group then attacks the enamine side chain, leading to the formation of the pyrrole ring and yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov A similar strategy could be adapted for the synthesis of this compound.
Table 2: Reductive Cyclization for the Synthesis of a Pyrrolopyridine Core
| Precursor | Reducing Agent | Solvent | Product | Yield | Reference |
| 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine | Iron powder | Acetic Acid | 4-bromo-1H-pyrrolo[2,3-c]pyridine | 73% | chemicalbook.com |
| (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder | Acetic Acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine | N/A | nih.gov |
This table showcases examples of reductive cyclization in the synthesis of related bromo-pyrrolopyridine structures.
Multistep Synthesis and Optimization of Reaction Conditions
Optimization involves a systematic study of various reaction parameters, including temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. For instance, in a palladium-catalyzed coupling step, screening different ligands and bases is often necessary to maximize the yield and minimize side products. acs.org Microwave-assisted synthesis can be a valuable tool for accelerating reactions and improving yields in certain steps. researchgate.net
The purification of intermediates at each stage is also critical. Chromatographic techniques, such as column chromatography, are frequently employed to isolate the desired product in high purity. researchgate.net
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. rasayanjournal.co.inresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and efficient methods.
Key areas for implementing green chemistry include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical fluids where possible. rasayanjournal.co.in
Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. researchgate.net The use of recyclable solid acid catalysts is one such example. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. scispace.com
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. researchgate.net
While the direct application of all green chemistry principles to the synthesis of a complex molecule like this compound can be challenging, a conscious effort to incorporate these concepts can significantly reduce the environmental impact of its production.
Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
Reactivity Profiles of the Bromo Substituent at Position C-3
The bromine atom at the C-3 position of the pyrrolo[2,3-c]pyridine ring is a key functional group for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Displacement Reactions
The bromo substituent at C-3 can be displaced by various nucleophiles. While specific studies on 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine are limited, research on the closely related 3-bromo-4-nitropyridine (B1272033) provides significant insights into this reactivity. In reactions with amines, 3-bromo-4-nitropyridine has been shown to undergo nucleophilic aromatic substitution (SNAr) to yield the corresponding amino-substituted products. clockss.org The electron-withdrawing nature of the nitro group at the para-position (C-4) activates the C-3 position towards nucleophilic attack. wikipedia.orglibretexts.orgnih.gov
An interesting phenomenon observed in the reaction of 3-bromo-4-nitropyridine with amines is the potential for nitro-group migration, leading to the formation of 3-amino-4-nitropyridine (B85709) alongside the expected 4-amino-3-nitropyridine. clockss.org This rearrangement is influenced by reaction conditions such as the solvent and base used. clockss.org It is plausible that similar reactivity and potential for rearrangement could be observed for this compound.
| Nucleophile | Reagent/Conditions | Expected Product | Reference(s) |
| Amines | Varies (e.g., DMSO/TEA, 90°C) | 3-Amino-4-nitro-1H-pyrrolo[2,3-c]pyridine derivatives | clockss.org |
| Hydroxide | Basic solution in water | 3-Hydroxy-4-nitro-1H-pyrrolo[2,3-c]pyridine | wikipedia.org |
| Methoxide | Methoxide ion | 3-Methoxy-4-nitro-1H-pyrrolo[2,3-c]pyridine | pearson.com |
Transition-Metal-Catalyzed Coupling Reactions with Bromo-Substituted Pyrrolopyridines
The bromine atom at C-3 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex molecules derived from the pyrrolopyridine scaffold.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyrrolopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented, studies on other bromo-substituted pyrrolopyrimidines and related heterocycles demonstrate the feasibility of this transformation. rsc.orgresearchgate.netresearchgate.netnih.gov For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids has been successfully achieved. rsc.orgnih.gov
Heck Coupling: The Heck reaction couples the bromo-substituted heterocycle with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method allows for the introduction of vinyl groups, which can be further functionalized. The efficiency of the Heck reaction can be influenced by the catalyst system and reaction conditions, including the use of microwave irradiation to accelerate the reaction. nih.gov
Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne to introduce an alkynyl substituent at the C-3 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgresearchgate.net Successful Sonogashira couplings have been reported for various bromo-substituted pyridines and other heterocyclic systems, suggesting its applicability to this compound. beilstein-journals.orgscirp.org
| Coupling Reaction | Reagents | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid, base | PdCl₂(PPh₃)₂, Na₂CO₃ | 3-Aryl-4-nitro-1H-pyrrolo[2,3-c]pyridine | rsc.orgnih.gov |
| Heck | Alkene, base | Pd(OAc)₂, PPh₃ | 3-Vinyl-4-nitro-1H-pyrrolo[2,3-c]pyridine | organic-chemistry.orgnih.gov |
| Sonogashira | Terminal alkyne, base | Pd(CF₃COO)₂, PPh₃, CuI | 3-Alkynyl-4-nitro-1H-pyrrolo[2,3-c]pyridine | beilstein-journals.orgscirp.org |
Transformations of the Nitro Group at Position C-4
The nitro group at the C-4 position is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. It can also be transformed into other functional groups, most notably an amine.
Reduction Reactions to Amine Functionality
The reduction of the nitro group to an amine is a common and crucial transformation, as the resulting amino group can be further derivatized. Various methods are available for this reduction, and the choice of reagent is often dictated by the presence of other functional groups in the molecule.
Commonly used reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/CH₃COOH) or catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel). The selection of the appropriate reducing agent is critical to avoid the reduction of other sensitive groups or dehalogenation of the bromo substituent.
| Reducing Agent | Conditions | Product |
| Tin(II) chloride (SnCl₂) | HCl | 3-Bromo-1H-pyrrolo[2,3-c]pyridin-4-amine |
| Iron (Fe) | Acetic Acid | 3-Bromo-1H-pyrrolo[2,3-c]pyridin-4-amine |
| Catalytic Hydrogenation (H₂) | Pd/C or Raney Ni | 3-Bromo-1H-pyrrolo[2,3-c]pyridin-4-amine |
Influence of the Nitro Group on Ring Activation/Deactivation
The nitro group at C-4 has a profound electronic effect on the pyrrolo[2,3-c]pyridine scaffold. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic aromatic substitution. stackexchange.com This deactivation is due to the resonance and inductive effects of the nitro group, which reduce the electron density of the ring system. nih.gov
Conversely, the nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. wikipedia.orglibretexts.orgnih.govnih.gov In the case of this compound, the nitro group at C-4 strongly activates the C-3 position for nucleophilic attack, facilitating the displacement of the bromo substituent as discussed in section 3.1.1.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolo[2,3-c]pyridine Scaffold
The inherent reactivity of the pyrrolo[2,3-c]pyridine ring system itself is a combination of the properties of its constituent pyrrole (B145914) and pyridine (B92270) rings. The pyrrole ring is generally more susceptible to electrophilic attack than benzene (B151609), while the pyridine ring is less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. pearson.comonlineorganicchemistrytutor.comechemi.comquora.com
In this compound, the strong deactivating effect of the nitro group makes electrophilic aromatic substitution on the ring highly unfavorable. Any potential electrophilic attack would likely require harsh reaction conditions.
On the other hand, the electron-deficient nature of the pyridine part of the scaffold, further enhanced by the nitro group, makes the ring system susceptible to nucleophilic attack. As discussed, this is most prominent at the C-3 position leading to the displacement of the bromine atom. Nucleophilic aromatic substitution of hydrogen (SNArH) could also be a possibility at activated positions, although this is generally less common than the substitution of a good leaving group like bromine.
N-H Acidity and N-Substitution Reactions at the Pyrrole Nitrogen (N-1)
The pyrrole nitrogen (N-1) in the 1H-pyrrolo[2,3-c]pyridine system possesses an acidic proton. The acidity of this N-H bond is influenced by the aromaticity of the bicyclic system and the electronic effects of the substituents on the pyridine ring. Deprotonation of this position generates a nucleophilic anion that is central to a variety of N-substitution reactions. These reactions are fundamental for introducing diverse functionalities, which can modulate the molecule's biological and physical properties.
Common N-substitution strategies include N-alkylation, N-arylation, and N-acylation. N-arylation reactions, in particular, are well-established for related azaindole scaffolds, often employing metal-catalyzed cross-coupling methods. The Chan-Lam and Suzuki-Miyaura couplings are prominent examples, providing reliable pathways to N-aryl derivatives. arkat-usa.orgnih.gov For instance, copper-catalyzed N-arylation can be achieved using arylboronic acids in the presence of a suitable base and ligand. nih.govnih.gov Similarly, palladium-catalyzed Suzuki-Miyaura coupling represents another powerful tool for forming the N-aryl bond. nih.gov
Table 1: Representative Conditions for N-Arylation on Related Pyrrolopyridine Scaffolds
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Chan-Lam Coupling | Cu(OAc)₂ / Pyridine | K₂CO₃ | 1,4-Dioxane | 85 °C | nih.gov |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 °C | nih.gov |
These methodologies are expected to be applicable to this compound, allowing for the synthesis of a wide array of N-substituted analogs.
Functional Group Interconversions and Further Derivatization of this compound
The this compound molecule is equipped with two key functional groups—a bromo substituent at the C-3 position and a nitro group at the C-4 position—that are ripe for chemical manipulation.
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amino group, a critical building block in medicinal chemistry. This transformation dramatically alters the electronic properties of the pyridine ring, converting a strongly electron-withdrawing group into an electron-donating one. Standard reduction methods are applicable, including catalytic hydrogenation (e.g., using palladium on carbon) or treatment with metals in acidic media (e.g., iron in acetic acid or tin(II) chloride). nih.govwikipedia.orgorganic-chemistry.org The resulting 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine opens up further derivatization possibilities, such as diazotization or acylation of the newly formed amino group.
Palladium-Catalyzed Cross-Coupling at C-3: The bromine atom at the C-3 position is a prime site for palladium-catalyzed cross-coupling reactions. acs.org These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity order for halogens in these couplings is typically I > Br > Cl. libretexts.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgchemrxiv.org
Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govntnu.no
These cross-coupling reactions are generally performed under conditions that tolerate a variety of functional groups, making it possible to selectively functionalize the C-3 position while preserving the nitro group or other substituents. nih.gov
Table 2: Potential Cross-Coupling Reactions for C-3 Functionalization
| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (Aryl) | chemrxiv.org |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | C-C (Alkenyl) | acs.org |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | beilstein-journals.org |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | C-N | nih.gov |
Regioselectivity and Stereoselectivity in Derivatization Processes
The regioselectivity of reactions involving this compound is dictated by the interplay of its constituent functional groups and the bicyclic ring system.
When considering N-substitution at the pyrrole ring, deprotonation typically occurs selectively at the N-1 position due to it being the most acidic site on the molecule. This ensures that subsequent alkylation or arylation reactions proceed regioselectively on the pyrrole nitrogen.
The pyridine ring itself presents a more complex regiochemical landscape. The pyridine nitrogen atom and the C-4 nitro group are strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). stackexchange.comnih.gov The positions ortho and para to the activating groups are the most susceptible to nucleophilic attack. In this molecule, the C-4 position is occupied by the nitro group, and the C-3 position holds the bromo leaving group.
Interestingly, studies on the closely related 3-bromo-4-nitropyridine have shown that reaction with amines can lead to an unexpected nitro-group migration, yielding a 3-amino-2-nitropyridine (B78374) derivative in addition to the expected direct substitution product. clockss.org This suggests that the reaction can proceed through complex mechanisms and that the regiochemical outcome is sensitive to reaction conditions such as solvent and base. clockss.org The formation of a Meisenheimer intermediate is a key step in classical SNAr reactions, where the stability of this anionic complex dictates the reaction pathway. nih.govmdpi.com
In palladium-catalyzed cross-coupling reactions, high regioselectivity is generally observed for the C-3 position due to the presence of the C-Br bond, which is the established reactive site for oxidative addition to the palladium(0) catalyst. libretexts.orgyoutube.com It is often possible to achieve chemoselective coupling at the C-3 position without disturbing the nitro group, although the choice of catalyst and conditions can be critical.
Stereoselectivity is not a primary consideration for the derivatization of the planar aromatic core of this molecule unless chiral reagents or catalysts are employed to introduce new stereocenters in the substituents being added.
Spectroscopic and Structural Elucidation of 3 Bromo 4 Nitro 1h Pyrrolo 2,3 C Pyridine and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine , analysis of ¹H, ¹³C, and two-dimensional NMR spectra would provide definitive evidence for its structure.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the protons on the pyrrolopyridine core. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the bromine atom.
Based on the analysis of related pyrrolopyridine structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine nih.govresearchgate.net, the following table presents the predicted ¹H NMR spectral data for This compound .
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | broad singlet | - |
| H2 | 7.5 - 7.8 | singlet | - |
| H5 | 7.2 - 7.5 | doublet | 5.0 - 6.0 |
| H6 | 8.0 - 8.3 | doublet | 5.0 - 6.0 |
The N-H proton of the pyrrole (B145914) ring is expected to appear as a broad singlet at a downfield chemical shift. The H2 proton, being on the pyrrole ring, would likely be a singlet. The H5 and H6 protons on the pyridine (B92270) ring would appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitro group at position 4 is expected to deshield the H5 proton, shifting it downfield.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. For This compound , the presence of the electronegative bromine and nitro groups will have a significant impact on the carbon chemical shifts.
Drawing comparisons from analogs like 5-bromo-1H-pyrrolo[2,3-b]pyridine nih.govresearchgate.net, the predicted ¹³C NMR data is summarized below.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125.0 - 130.0 |
| C3 | 95.0 - 100.0 |
| C3a | 120.0 - 125.0 |
| C4 | 145.0 - 150.0 |
| C5 | 115.0 - 120.0 |
| C6 | 140.0 - 145.0 |
| C7a | 148.0 - 152.0 |
The carbon C4, directly attached to the nitro group, is expected to be significantly deshielded and appear at a very downfield chemical shift. Similarly, C3, bonded to the bromine atom, will also be deshielded, though typically to a lesser extent than a carbon attached to a nitro group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between coupled protons. For This compound , a cross-peak between the H5 and H6 protons would be expected, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C2, C5, and C6 based on the chemical shifts of their attached protons (H2, H5, and H6, respectively).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could be used to confirm the regiochemistry of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement.
For This compound , the molecular formula is C₇H₄BrN₃O₂. The expected exact mass can be calculated as follows:
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 241.9560 |
| [M+Na]⁺ | 263.9379 |
The observation of an ion peak at or very close to these calculated m/z values in an HRMS spectrum would provide strong evidence for the molecular formula of the target compound. The isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would also be a key characteristic to observe.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies.
The IR spectrum of This compound is expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, the N-O bonds of the nitro group, and the various bonds within the aromatic system.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
| C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 650 | Medium to Strong |
The strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group would be particularly diagnostic.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyrrolopyridine ring system is aromatic and thus has a chromophore that absorbs in the UV region.
The introduction of a nitro group, a strong auxochrome and chromophore, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrrolopyridine core. The electronic transitions would primarily be of the π → π* and n → π* type. The presence of the bromine atom would likely have a smaller effect on the absorption spectrum. It is anticipated that This compound would exhibit absorption maxima in the range of 250-400 nm. researchgate.net
X-ray Diffraction Analysis for Solid-State Molecular Structure
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular architecture.
For a crystalline sample of this compound, X-ray diffraction analysis would be expected to reveal a planar pyrrolo[2,3-c]pyridine core, a common feature for this heterocyclic system. The bromine atom and the nitro group would be substituted on the pyrrole and pyridine rings, respectively. The planarity of the molecule would be influenced by the electronic effects of these substituents.
While specific crystallographic data for this compound is not available, a study on novel halogenated nitro-arylhimachalene derivatives, which also contain bromo and nitro substitutions on an aromatic framework, provides insight into the type of data that would be obtained. nih.gov For instance, the analysis of 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo nih.govannulene revealed its crystal system, space group, and unit cell dimensions, offering a precedent for the characterization of similar halogenated nitro-aromatic compounds. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Halogenated Nitro-Aromatic Compound
| Parameter | Value (for an analogous compound) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5432(3) |
| b (Å) | 12.6754(5) |
| c (Å) | 14.3211(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1551.94(11) |
| Z | 4 |
Note: The data presented in this table is for an analogous compound, 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo nih.govannulene, and serves as an illustrative example of the type of information obtained from X-ray diffraction analysis. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a critical step in confirming the empirical formula of a newly synthesized molecule.
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₄BrN₃O₂. The experimental values obtained from an elemental analyzer should closely match these calculated percentages to verify the purity and identity of the compound.
While direct experimental elemental analysis data for this compound is not published, the characterization of other pyrrolopyridine derivatives often includes this analysis. For example, studies on various 1H-pyrrolo[3,2-c]pyridine derivatives report the use of elemental analysis to confirm their structures. nih.gov
Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Expected Experimental % Range |
| Carbon (C) | 34.59 | 34.4-34.8 |
| Hydrogen (H) | 1.66 | 1.5-1.8 |
| Nitrogen (N) | 17.29 | 17.1-17.5 |
Note: The theoretical percentages are calculated based on the molecular formula C₇H₄BrN₃O₂. The expected experimental range is a typical tolerance (±0.4%) observed in elemental analysis results for pure organic compounds.
No Publicly Available Theoretical and Computational Studies on this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific theoretical and computational chemistry studies were found for the compound this compound.
Extensive searches were conducted to locate research pertaining to the quantum chemical calculations, reaction pathway analysis, QSAR modeling, molecular docking, and pharmacophore modeling of this specific molecule. These searches, which included inquiries for Density Functional Theory (DFT) analyses, Molecular Electrostatic Potential (MEP) maps, and other computational evaluations, did not yield any relevant publications.
While research exists for structurally related compounds, such as derivatives of 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, the explicit focus of this request was solely on this compound. For instance, studies on 1H-pyrrolo[3,2-c]pyridine derivatives have explored their potential as anticancer agents, including some molecular modeling. nih.gov Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as fibroblast growth factor receptor inhibitors. rsc.org There is also information available on the synthesis of a different isomer, 4-bromo-1H-pyrrolo[2,3-c]pyridine. chemicalbook.com
However, none of these findings provide the specific theoretical and computational data required to construct an article based on the provided outline for this compound. The absence of such dedicated research in the public domain prevents a detailed analysis of its electronic structure, reactivity, and potential as a bioactive ligand through computational methods.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time.
Theoretical and Computational Chemistry Studies on 3 Bromo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
Prediction of Relevant Molecular Descriptors for Biological Activity
While specific experimental and computational studies on the biological activity of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine are not extensively documented in publicly available literature, its potential pharmacological relevance can be inferred through the analysis of molecular descriptors. In contemporary drug discovery, computational methods are essential for predicting the pharmacokinetic and pharmacodynamic properties of a molecule, thereby guiding synthesis and experimental screening. nih.govclinmedkaz.org These predictions are based on the calculation of various molecular descriptors that quantify the physicochemical characteristics of a compound.
Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate a compound's chemical structure with its biological activity. nih.govnih.gov For nitroaromatic compounds, QSAR studies have been crucial in predicting toxic effects, with descriptors related to hydrophobicity, electronic properties, and molecular size being significant contributors. nih.govresearchgate.net The biological activity of such compounds is influenced by factors like molecular transport, interactions with biological macromolecules, and metabolic processes such as nitroreduction. nih.govscielo.br
The key molecular descriptors for predicting the biological activity of a compound like this compound can be categorized into several groups, including steric, electronic, and hydrophobic properties. The presence of the bromo and nitro substituents on the pyrrolopyridine core significantly influences these descriptors. The nitro group, being a strong electron-withdrawing group, profoundly affects the electronic properties of the aromatic system, which can be critical for molecular interactions with biological targets. scielo.brnih.gov
A foundational set of descriptors for assessing the "drug-likeness" of a molecule is Christopher A. Lipinski's "Rule of Five". taylorandfrancis.comdrugbank.com This rule predicts that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight over 500 Daltons, more than five hydrogen bond donors, more than ten hydrogen bond acceptors, and a calculated octanol-water partition coefficient (LogP) greater than 5. taylorandfrancis.comdrugbank.com While these rules are a valuable guide, many successful drugs, including numerous kinase inhibitors, are known to violate at least one of these rules. nih.gov
For this compound, the predicted values for Lipinski's parameters suggest good oral bioavailability.
Table 1: Predicted Lipinski's Rule of Five Parameters for this compound
| Parameter | Predicted Value | Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 242.03 | ≤ 500 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
Beyond Lipinski's rule, other molecular descriptors provide deeper insights into a compound's potential biological activity. These include the topological polar surface area (TPSA) and the number of rotatable bonds, which are indicators of membrane permeability and conformational flexibility, respectively. A lower TPSA (typically under 140 Ų) is associated with better cell membrane penetration.
A summary of the key predicted molecular descriptors for this compound is provided below.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Topological Polar Surface Area (TPSA) | 85.29 Ų |
| Number of Rotatable Bonds | 1 |
| XLogP3 | 2.2 |
| Hydrogen Bond Donors | 1 |
The predicted descriptors for this compound position it as a molecule with favorable drug-like properties. Its molecular weight and TPSA are well within the ranges for orally bioavailable drugs. The pyrrolopyridine scaffold is found in various compounds with diverse biological activities, including anticancer and kinase inhibitory effects. mdpi.comresearchgate.net The specific substitution pattern of a bromo and a nitro group would modulate this activity, and the calculated descriptors provide a theoretical basis for its potential as a biologically active agent. However, it is crucial to note that these are theoretical predictions, and definitive assessment of the compound's biological profile requires experimental validation.
Strategic Applications of 3 Bromo 4 Nitro 1h Pyrrolo 2,3 C Pyridine in Advanced Organic Synthesis
As a Core Building Block for Divergent Chemical Libraries
The structure of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine is well-suited for the generation of divergent chemical libraries, which are collections of structurally diverse compounds. This suitability stems from the presence of multiple reactive sites that can be selectively addressed. The bromine atom at the 3-position is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. pipzine-chem.com These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby enabling extensive exploration of the chemical space around this position.
Furthermore, the nitro group at the 4-position can be readily reduced to an amino group. This amino functionality can then serve as a point for further derivatization through acylation, sulfonylation, or reductive amination, introducing another layer of diversity. The pyrrole (B145914) nitrogen can also be alkylated or arylated, providing an additional site for modification. The strategic combination of these transformations allows for the creation of a vast number of unique molecules from a single, common core, which is the hallmark of a divergent synthetic approach. This capability is invaluable in drug discovery, where the rapid generation of diverse compound libraries is essential for identifying new bioactive molecules.
Precursor for the Synthesis of Novel Pyrrolo[2,3-c]pyridine Derivatives with Modulated Properties
The this compound scaffold serves as a key precursor for the synthesis of novel pyrrolo[2,3-c]pyridine derivatives with finely tuned biological and physical properties. The strategic functionalization of this starting material allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets.
For instance, a study on the isomeric 1H-pyrrolo[3,2-c]pyridine system demonstrated the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potent anticancer agents. nih.gov The synthesis commenced with a brominated nitropyridine derivative, which underwent a series of transformations, including a Suzuki cross-coupling reaction to introduce various aryl groups at the 6-position. nih.gov This approach highlights how the bromo- and nitro-functionalized azaindole core can be elaborated to produce a library of compounds with varying substituents, leading to the identification of derivatives with potent activities against cancer cell lines. nih.gov
The following table details some of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives and their reported anticancer activities, illustrating the potential for property modulation through synthetic modifications of a related bromo-nitropyridine precursor.
| Compound ID | R Group (at C-6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10c | m-tolyl | 0.18 | 0.20 | 0.23 |
| 10f | 2-methoxyphenyl | 0.21 | 0.25 | 0.29 |
| 10h | 4-methoxyphenyl | 0.15 | 0.18 | 0.20 |
| 10k | 4-ethoxyphenyl | 0.14 | 0.16 | 0.19 |
| 10l | 4-fluorophenyl | 0.13 | 0.15 | 0.18 |
| 10m | 4-chlorophenyl | 0.16 | 0.19 | 0.22 |
| 10n | 4-nitrophenyl | 0.12 | 0.14 | 0.17 |
| 10r | Pyridin-3-yl | 0.19 | 0.22 | 0.25 |
| 10s | Pyridin-4-yl | 0.17 | 0.20 | 0.23 |
This table is based on data for 1H-pyrrolo[3,2-c]pyridine derivatives, which are structural isomers of the 1H-pyrrolo[2,3-c]pyridine scaffold. The data is presented to illustrate the principle of property modulation through derivatization of a related bromo-nitropyridine core. nih.govtandfonline.com
Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules
The pyrrolo[2,3-c]pyridine scaffold is a key structural motif found in a number of natural products and biologically active molecules. While a direct total synthesis of a natural product utilizing this compound as an intermediate is not prominently reported, the importance of functionalized pyrrolopyridine building blocks in the synthesis of complex bioactive molecules is well-established. For example, the pyrrolo[2,3-c]quinoline skeleton is present in natural products like the antimalarial and antibacterial marinoquinolines and the alkaloid trigonoine B. The development of efficient synthetic routes to this class of compounds is of significant interest to medicinal chemists.
The versatility of this compound makes it an ideal starting material for the construction of such complex molecular architectures. The bromo and nitro groups provide orthogonal handles for the sequential introduction of various substituents and for the construction of additional fused ring systems. The pyrrolo[2,3-b]pyridine scaffold, a close isomer, is found in several FDA-approved V600E B-RAF inhibitors, highlighting the therapeutic relevance of this heterocyclic system. nih.gov The synthesis of these complex molecules often relies on the availability of appropriately functionalized building blocks, and this compound represents a valuable starting point for the synthesis of analogs and novel bioactive compounds.
Role in Scaffold Hopping and Bioisosteric Replacement Strategies
In modern drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies for the optimization of lead compounds and the discovery of novel intellectual property. nih.govresearchgate.net Scaffold hopping involves the replacement of a core molecular framework with a different scaffold while retaining the original biological activity. researchgate.net Bioisosteric replacement is a more subtle modification where a functional group is exchanged for another with similar physicochemical properties. nih.gov
The this compound scaffold is an attractive candidate for such strategies. Its rigid, bicyclic structure can mimic the core of other known bioactive molecules. For example, a research program could replace the central scaffold of a known kinase inhibitor with the pyrrolo[2,3-c]pyridine core, with the aim of improving properties such as selectivity, solubility, or metabolic stability. The functional handles on this compound allow for the re-installation of the necessary pharmacophoric groups to maintain or enhance biological activity.
A study on phosphodiesterase 4B (PDE4B) inhibitors successfully employed a scaffold-hopping approach to identify a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors. nih.gov This demonstrates the utility of the pyrrolopyridine core in generating new chemical entities with desirable pharmacological profiles. Similarly, the pyrrolo[2,3-c]pyridine scaffold can be considered as a bioisosteric replacement for other bicyclic heteroaromatic systems, such as indoles or benzimidazoles, which are common motifs in many approved drugs. This strategy can lead to the discovery of new drug candidates with improved therapeutic potential.
Exploration of Pharmacological Potential of 3 Bromo 4 Nitro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives
In Vitro Biological Activity Profiling
Characterization of Antimycobacterial and Antibacterial Effects
Further research and publication in peer-reviewed journals would be required to elucidate the pharmacological profile of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine and its derivatives.
Anti-inflammatory Response Modulation
The pyrrolopyridine scaffold is a core structure in various compounds investigated for their anti-inflammatory properties. Derivatives of different pyrrolopyridine isomers have shown potential in modulating inflammatory pathways.
For instance, certain derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have been synthesized and evaluated for their anti-inflammatory effects. One such derivative, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, demonstrated a 26% anti-inflammatory activity at a dose of 50 mg/kg in a preclinical model. mdpi.com
In the realm of pyrrolo[2,3-b]pyridine derivatives, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov PDE4 is a key enzyme in regulating inflammatory responses, and its inhibition can lead to a reduction in pro-inflammatory cytokines like TNF-α. nih.gov Several of these compounds were shown to inhibit TNF-α production in macrophage-based cellular assays, with activity comparable to the established PDE4 inhibitor, rolipram. nih.gov
Furthermore, research into pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to pyrrolopyridines, has also yielded compounds with significant anti-inflammatory activity. researchgate.net Certain derivatives were found to be active in in-vivo models of inflammation. researchgate.net
The anti-inflammatory potential of these related compounds suggests that derivatives of this compound could also warrant investigation for their ability to modulate inflammatory responses.
Table 1: Anti-inflammatory Activity of Selected Pyrrolopyridine and Related Derivatives
| Compound/Derivative Class | Target/Assay | Key Findings | Reference |
|---|---|---|---|
| 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione | In-vivo anti-inflammatory model | 26% activity at 50 mg/kg | mdpi.com |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B Inhibition | IC50 values ranging from 0.11–1.1 μM | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | TNF-α release in macrophages | Significant inhibition, comparable to rolipram | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | In-vivo anti-inflammatory model | Significant activity observed for several derivatives | researchgate.net |
Antidiabetic Activity Investigations
The investigation of pyrrolopyridine derivatives has extended into the field of metabolic disorders, with several studies exploring their potential as antidiabetic agents.
Derivatives of pyrazolo[3,4-b]pyridine , a related heterocyclic system, have been synthesized and screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. mdpi.com Several biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives demonstrated excellent α-amylase inhibition, with IC50 values significantly lower than the standard drug, acarbose. mdpi.com For example, compounds 6b , 6c , 6g , and 6h from the ester series showed IC50 values of 5.14, 5.15, 5.20, and 5.56 μM, respectively. mdpi.com Similarly, hydrazide derivatives 7a-d and 7f-h also displayed potent inhibition. mdpi.com
Research on pyrrolo[3,4-c]pyridine-1,3-dione derivatives has also revealed potential antidiabetic activity through a different mechanism. mdpi.comresearchgate.net Certain derivatives were found to enhance insulin (B600854) sensitivity in adipocytes, a crucial factor in managing type 2 diabetes. mdpi.comresearchgate.net
These findings highlight the potential of the broader pyrrolopyridine and related heterocyclic scaffolds in the development of novel antidiabetic agents.
Table 2: Antidiabetic Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | α-Amylase Inhibition IC50 (μM) | Reference |
|---|---|---|
| 6b | 5.14 | mdpi.com |
| 6c | 5.15 | mdpi.com |
| 6g | 5.20 | mdpi.com |
| 6h | 5.56 | mdpi.com |
| Acarbose (Standard) | 200.1 ± 0.15 | mdpi.com |
Antioxidant Activity Determination
The antioxidant properties of pyrrolopyridine derivatives have also been a subject of scientific inquiry. Oxidative stress is implicated in a wide range of diseases, making the discovery of new antioxidants a significant therapeutic goal.
A study on pyrrolo[2,3-b]quinoxaline derivatives, which feature a pyrrolo[2,3-b]pyridine core, investigated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govlatrobe.edu.au One of the synthesized compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ), was identified as a potent radical scavenger. nih.govlatrobe.edu.au Computational studies further suggested that this compound could effectively scavenge hydroxyl radicals. nih.gov
The antioxidant activity of these related structures provides a rationale for investigating the potential of this compound and its derivatives as antioxidant agents. The presence of the nitro group on the pyridine (B92270) ring might influence the electronic properties of the molecule and, consequently, its radical scavenging ability.
Neurodegenerative Disease Relevance
The potential relevance of pyrrolopyridine derivatives in the context of neurodegenerative diseases is an emerging area of research.
A series of 1H-pyrrolo[2,3-b]pyridine compounds were investigated as potential inhibitors of Traf2 and Nck-interacting kinase (TNIK), a kinase implicated in the Wnt signaling pathway which is relevant to colorectal cancer and may have roles in neuronal function. researchgate.net Several compounds in this series showed potent TNIK inhibition with IC50 values in the nanomolar range. researchgate.net
Furthermore, other 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of fibroblast growth factor receptors (FGFRs). nih.govrsc.org While primarily investigated for their anticancer effects, abnormal FGFR signaling has also been linked to some neurological conditions. One of the compounds, 4h , exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively. nih.govrsc.org
These studies on related pyrrolopyridine isomers suggest that the core scaffold could be a valuable starting point for the design of molecules targeting pathways relevant to neurodegenerative disorders.
Table 3: Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives Relevant to Neurodegenerative Disease Research
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4h | FGFR1 | 7 | nih.govrsc.org |
| 4h | FGFR2 | 9 | nih.govrsc.org |
| 4h | FGFR3 | 25 | nih.govrsc.org |
| Various | TNIK | <1 (for some compounds) | researchgate.net |
Mechanistic Studies of Biological Action
Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For the broader class of pyrrolopyridines, some mechanistic studies have been conducted.
Cellular Assays for Target Engagement
Cellular target engagement assays are essential to confirm that a compound interacts with its intended molecular target within a cellular environment. nih.gov
For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors, cellular assays were performed to measure the inhibition of TNF-α production in macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). nih.gov These assays confirmed that the compounds were active in a cellular context, supporting their proposed mechanism of action. nih.gov
The InCELL Pulse™ Target Engagement Assay is a general method that can be used to measure the binding of small molecules to their protein targets inside cells. nih.gov This technique relies on the principle that the binding of a ligand can stabilize a protein against thermal denaturation. nih.gov While not specifically reported for this compound, such assays would be critical in determining its cellular targets.
Receptor Binding and Selectivity Studies
Receptor binding and selectivity studies are vital to characterize the specificity of a compound and to understand its potential for off-target effects.
For the 1H-pyrrolo[2,3-b]pyridine derivative 4h , which inhibits FGFRs, selectivity was assessed against a panel of other kinases. nih.gov This is a common practice to ensure that the compound's activity is primarily directed towards the intended target.
Similarly, for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors of PDE4B, selectivity was evaluated against the related isoform PDE4D. nih.gov Compound 11h from this series showed a 6-fold selectivity for PDE4B over PDE4D. nih.gov
While no specific receptor binding data for this compound is currently available, any future development of this compound would necessitate comprehensive binding and selectivity profiling against a wide range of receptors, kinases, and enzymes to establish its mechanism of action and safety profile.
Preclinical Pharmacological Characterization
Preclinical pharmacological characterization is a critical phase in drug discovery that aims to evaluate the therapeutic potential and drug-like properties of a new chemical entity before it can be considered for clinical trials in humans. This stage involves a variety of non-human studies to determine a compound's efficacy and its pharmacokinetic profile.
In Vivo Efficacy Studies in Disease Models
In vivo efficacy studies are designed to assess whether a drug candidate has the desired therapeutic effect in a living organism. These studies typically involve the use of animal models that mimic human diseases. For a compound like this compound or its derivatives, researchers would first identify a potential therapeutic area based on the compound's structural features or initial screening results. Subsequently, relevant animal models for that specific disease (e.g., cancer, inflammation, neurological disorders) would be employed.
The primary goal of these studies is to observe a dose-dependent, positive therapeutic outcome. Key parameters measured could include tumor growth inhibition in oncology models, reduction of inflammatory markers in arthritis models, or behavioral improvements in neurological models. The data generated from these studies are crucial for establishing a proof-of-concept for the compound's efficacy and for determining the potential dose range for future studies.
Despite a thorough search, no in vivo efficacy data for derivatives of this compound have been reported in the scientific literature.
In Vitro Pharmacokinetic (PK) Profiling
In vitro pharmacokinetic profiling, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, is conducted to predict how a drug will behave in the body. These laboratory-based assays provide essential information on a compound's drug-like properties and help in the selection of candidates with favorable pharmacokinetic characteristics for further development.
Key aspects of in vitro PK profiling include:
Metabolic Stability: These assays determine how quickly a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes. A compound with high metabolic stability is likely to have a longer half-life in the body.
Cytochrome P450 (CYP) Inhibition: This assesses the potential of a compound to inhibit major drug-metabolizing enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions, a significant safety concern.
Plasma Protein Binding: This measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction of a drug is generally considered pharmacologically active.
Permeability: Assays like the Caco-2 permeability assay are used to predict the absorption of a compound across the intestinal wall.
Solubility: The solubility of a compound in various physiological solutions is a critical determinant of its absorption and bioavailability.
No in vitro pharmacokinetic data for derivatives of this compound have been documented in published research.
Future Perspectives and Emerging Research Avenues for 3 Bromo 4 Nitro 1h Pyrrolo 2,3 C Pyridine
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine and its derivatives will likely focus on innovative and sustainable methods that improve efficiency, reduce waste, and enhance safety. Current strategies for functionalizing indole (B1671886) and azaindole scaffolds are increasingly moving towards modern techniques like C-H activation, metal catalysis, and photocatalysis. researchgate.net
Future synthetic approaches could include:
Greener Reaction Conditions: Exploration of environmentally benign solvents, such as ethanol, and the use of metal-free catalysts could offer sustainable alternatives to traditional methods. researchgate.net Multi-component reactions that form several bonds in a single step represent a highly efficient and atom-economical strategy for building complex pyrrolopyridine derivatives. researchgate.netresearchgate.net
Streamlined Synthesis: A probable synthetic pathway involves the selective bromination of the 1H-pyrrolo[2,3-c]pyridine core, followed by regioselective nitration. The synthesis of the related 4-bromo-1H-pyrrolo[2,3-c]pyridine has been achieved from a nitro-pyridine precursor, demonstrating the viability of such transformations on this heterocyclic system. chemicalbook.com Conversely, nitration of a bromo-pyrrolopyridine isomer has also been documented, suggesting multiple routes are feasible. chemicalbook.com
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters for hazardous steps like nitration, improving safety and scalability.
Exploration of Advanced Functionalization for Novel Chemical Entities
The true potential of this compound lies in its capacity for advanced functionalization to generate novel chemical entities with diverse properties. The two functional groups, bromide and nitro, serve as versatile synthetic handles.
Cross-Coupling Reactions: The bromine atom at the C3-position is an ideal site for palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, in particular, allows for the introduction of a wide array of aryl and heteroaryl groups, a common strategy in drug discovery to explore structure-activity relationships (SAR). tandfonline.comyoutube.comyoutube.com This has been successfully applied to various azaindole scaffolds to produce compounds with defined biological activities. nih.gov
Functionalization via the Nitro Group: The nitro group provides multiple avenues for diversification.
It can be reduced to an amine (NH2) group, which is a critical pharmacophore in many biologically active molecules, particularly kinase inhibitors. nih.gov This resulting amino group can be further modified through acylation, alkylation, or other transformations.
Recent advances have shown that the nitro group itself can act as a coupling partner in denitrative cross-coupling reactions, offering a novel method to form carbon-carbon or carbon-heteroatom bonds by directly replacing the NO2 group. mdpi.comnih.gov
Integration with High-Throughput Screening Platforms for Phenotypic Discovery
The structural framework of this compound is well-suited for the creation of compound libraries for high-throughput screening (HTS). By leveraging the functionalization strategies described above, a diversity-oriented synthesis approach can generate a large number of unique derivatives. nih.gov
These libraries are invaluable for phenotypic drug discovery (PDD). youtube.com In PDD, compounds are screened in cell-based or organism-based assays to identify molecules that produce a desired physiological outcome, without prior knowledge of the specific biological target. youtube.com The azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting cancer and neurological diseases. nih.govnih.govacs.org Integrating libraries derived from this compound with HTS and PDD could accelerate the discovery of first-in-class therapeutics for a range of complex diseases.
In-Depth Mechanistic Elucidation of Biological and Chemical Processes
A fundamental understanding of how this compound and its derivatives interact on a molecular level is crucial for their rational design and application.
Biological Mechanisms: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer is a well-established "hinge-binding" motif in many kinase inhibitors, where it mimics adenine (B156593) to form crucial hydrogen bonds in the ATP-binding pocket of the enzyme. nih.gov It is plausible that the 1H-pyrrolo[2,3-c]pyridine (5-azaindole) core could exhibit similar interactions with protein targets. The nitro group can also play a direct role in biological activity; for example, it can be metabolized to nitric oxide (NO), a potent vasodilator, or be reduced under the hypoxic conditions characteristic of solid tumors to generate reactive species. drugbank.com
Chemical Processes: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the heterocyclic ring system. This affects the reactivity of the scaffold, particularly for nucleophilic aromatic substitution reactions. The bromine atom provides a predictable site for metal-catalyzed transformations. Studying these chemical processes in detail will enable more precise and controlled synthesis of complex target molecules.
Potential in Non-Medicinal Advanced Materials and Sensing Technologies
Beyond medicine, the unique electronic properties of the this compound scaffold suggest potential applications in materials science.
Organic Electronics: Pyrrole-containing compounds are known for their utility in organic semiconducting materials, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to their electron-rich character. bohrium.comresearchgate.net The introduction of a nitro group creates a strong dipole and electron-accepting character, which could be exploited to tune the electronic properties of new materials.
Sensing Technologies: Functional organic molecules are increasingly used as the active component in chemical sensors. rsc.org Porous organic polymers (POPs) incorporating fluorescent units have been developed for the highly sensitive and selective detection of analytes like pesticides or metal ions. mdpi.comhgxx.org The pyrrolopyridine core can serve as a fluorescent reporter, and the substituents could be tailored to modulate the fluorescence in response to specific analytes, opening avenues for the development of novel chemosensors.
Opportunities for Interdisciplinary Collaborations and Translational Research
Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines.
Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design and create libraries of compounds for screening against various diseases, such as cancer or inflammatory disorders. nih.gov
Materials Science and Engineering: Partnerships between chemists, physicists, and materials scientists will be essential to explore the potential of these compounds in electronic devices and sensors. bohrium.com
Computational and Experimental Science: Computational modeling can predict the properties, reactivity, and biological interactions of new derivatives, helping to guide and prioritize synthetic efforts. nih.gov
Translational Research: Advancing a promising lead compound from the laboratory to a clinical drug or a commercial product is a complex undertaking. This requires a translational approach, bringing together academic researchers, industrial partners in the pharmaceutical or materials sectors, and regulatory experts to navigate the path of optimization, preclinical and clinical testing, and eventual application. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, and how are intermediates characterized?
- Methodology : The synthesis typically involves sequential halogenation and nitration. For example, bromination of the pyrrolopyridine core can be achieved using N-bromosuccinimide (NBS) in acetone at room temperature, followed by regioselective nitration with concentrated nitric acid under controlled temperatures (0–5°C) to avoid over-nitration. Intermediate purification often employs silica gel chromatography with dichloromethane/ethyl acetate gradients .
- Characterization : Key intermediates are validated via H NMR (e.g., bromine substitution confirmed by deshielded aromatic protons) and C NMR (nitro group presence indicated by ~125–135 ppm signals). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How is the regioselectivity of bromination and nitration controlled in pyrrolopyridine derivatives?
- Experimental Design : Bromination favors the 3-position due to electron-donating effects of the pyrrole nitrogen, while nitration targets the 4-position via electrophilic aromatic substitution under acidic conditions. Solvent polarity (e.g., sulfuric acid for nitration) and temperature are critical for minimizing byproducts .
- Data Interpretation : Regiochemistry is confirmed by comparing NMR shifts to literature analogs (e.g., 3-bromo-4-nitro substitution patterns show distinct coupling constants for H-2 and H-5 protons) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Core Methods :
- H/C NMR: Aromatic protons (δ 7.5–9.0 ppm) and nitro-group carbons (δ ~130 ppm).
- HRMS: Exact mass matching [M+H] (calculated for CHBrNO: 256.9521).
- Infrared (IR) spectroscopy: Nitro group absorption bands (~1520 cm and ~1350 cm) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., dehalogenation or nitro reduction) impact the synthesis of this compound?
- Risk Mitigation :
- Dehalogenation : Use mild coupling conditions (e.g., Suzuki-Miyaura with Pd(PPh) and KCO in dioxane/water) to preserve the bromine substituent .
- Nitro Reduction : Avoid hydrogenation catalysts (e.g., Pd/C) unless explicitly required; stabilize nitro groups with electron-withdrawing substituents during reactions .
Q. What strategies optimize the stability of the nitro group during functionalization (e.g., cross-coupling or alkylation)?
- Approaches :
- pH Control : Maintain acidic conditions (e.g., HSO) during nitration to prevent nitro group decomposition .
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) for Suzuki couplings to avoid nucleophilic attack on the nitro group .
Q. How can computational modeling predict reactivity and regioselectivity in further functionalization of this scaffold?
- Methods :
- DFT Calculations : Assess frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs subsequent substitutions to the 5- or 7-positions .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize functional groups for SAR exploration .
Data Contradiction Analysis
Q. Why do reported yields for nitration of brominated pyrrolopyridines vary across studies?
- Key Factors :
- Nitration Conditions : Higher nitric acid concentrations (e.g., 70% vs. 90%) may increase byproducts like di-nitrated analogs, reducing yields .
- Purification Challenges : Silica gel chromatography may fail to separate structurally similar nitro isomers, leading to purity discrepancies in reported yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
